molecular formula C20H22N2O B12331578 1-(Dibenz[b,f]azocin-5(6H)-yl)-3-(dimethylamino)-1-propanone

1-(Dibenz[b,f]azocin-5(6H)-yl)-3-(dimethylamino)-1-propanone

Cat. No.: B12331578
M. Wt: 306.4 g/mol
InChI Key: VCAAPMSIHVKSFS-QXMHVHEDSA-N
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Description

1-(Dibenz[b,f]azocin-5(6H)-yl)-3-(dimethylamino)-1-propanone is a complex organic compound with a unique structure that includes a dibenzazocin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dibenz[b,f]azocin-5(6H)-yl)-3-(dimethylamino)-1-propanone typically involves multiple steps, starting from simpler organic molecules. The key steps often include the formation of the dibenzazocin ring system followed by the introduction of the dimethylamino and propanone groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

1-(Dibenz[b,f]azocin-5(6H)-yl)-3-(dimethylamino)-1-propanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Dibenz[b,f]azocin-5(6H)-yl)-3-(dimethylamino)-1-propanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Dibenz[b,f]azocin-5(6H)-yl)-3-(dimethylamino)-1-propanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Dibenz[b,f]azocin-6(5H)-one: A related compound with a similar ring structure but different functional groups.

    Dibenz[b,f]azepine: Another compound with a similar core structure but distinct chemical properties.

Uniqueness

1-(Dibenz[b,f]azocin-5(6H)-yl)-3-(dimethylamino)-1-propanone is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H22N2O

Molecular Weight

306.4 g/mol

IUPAC Name

1-[(11Z)-6H-benzo[c][1]benzazocin-5-yl]-3-(dimethylamino)propan-1-one

InChI

InChI=1S/C20H22N2O/c1-21(2)14-13-20(23)22-15-18-9-4-3-7-16(18)11-12-17-8-5-6-10-19(17)22/h3-12H,13-15H2,1-2H3/b12-11-

InChI Key

VCAAPMSIHVKSFS-QXMHVHEDSA-N

Isomeric SMILES

CN(C)CCC(=O)N1CC2=CC=CC=C2/C=C\C3=CC=CC=C31

Canonical SMILES

CN(C)CCC(=O)N1CC2=CC=CC=C2C=CC3=CC=CC=C31

Origin of Product

United States

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